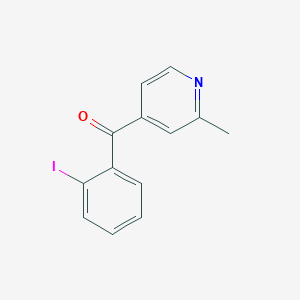

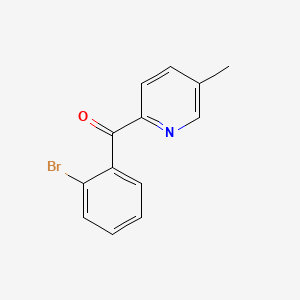

![molecular formula C7H4BrFN2 B1440162 3-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1186405-11-7](/img/structure/B1440162.png)

3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

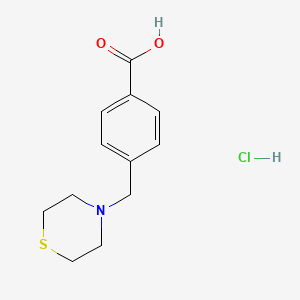

3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been reported in the literature. A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines was developed through the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 215.02 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Bioisosteric Replacements in Drug Design : 3-Bromo-6-fluoroimidazo[1,2-a]pyridine has been investigated for its potential as a bioisosteric replacement in drug design, particularly in modulating GABA(A) receptors. The compound's physicochemical properties were explored, demonstrating its utility in in vitro systems (Humphries et al., 2006).

- Heterocyclic Fluorescence : The compound's derivatives have shown a range of fluorescent emissions, making them useful in the development of biomarkers and photochemical sensors. This includes applications in organic fluorophores (Velázquez-Olvera et al., 2012).

- Synthetic Methods : New synthetic methods have been developed for the production of this compound derivatives, including one-pot syntheses and cross-coupling reactions. These methods enhance the versatility and accessibility of this compound for research and application (Shaabani et al., 2006), (Zhou et al., 2016).

Biological and Medicinal Applications

- Imaging Agents in Alzheimer's Disease : Derivatives of this compound have been evaluated for their potential in imaging β-amyloid plaques in Alzheimer's disease. The binding affinity to amyloid plaques and the effectiveness of radiolabelled compounds for PET imaging have been studied (Zeng et al., 2006).

- Peripheral Benzodiazepine Receptor Imaging : Compounds derived from this compound have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography, aiding in the understanding of neurodegenerative disorders (Fookes et al., 2008).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-fluoroimidazo[1,2-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, which could suggest a potential interaction mechanism .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Result of Action

Imidazo[1,2-a]pyridines are known to be valuable in proteomics research .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines, including 3-Bromo-6-fluoroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new TB drugs using this scaffold is a promising future direction .

Analyse Biochimique

Biochemical Properties

3-Bromo-6-fluoroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity and binding affinity. For instance, it can form hydrogen bonds and halogen bonds with target biomolecules, influencing their structure and function. The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways are of particular interest in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects and dose-response relationships are important considerations in these studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, resulting in the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors in determining its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Propriétés

IUPAC Name |

3-bromo-6-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXJQASNPSBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670596 | |

| Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-11-7 | |

| Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)

![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)

![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)